![molecular formula C14H15BrN2O B1520416 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1183887-98-0](/img/structure/B1520416.png)
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
“4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1183887-98-0 . It has a molecular weight of 307.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15BrN2O/c1-10-4-3-5-11 (6-10)9-17 (2)14 (18)13-7-12 (15)8-16-13/h3-8,16H,9H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Applications De Recherche Scientifique
Bromination of Pyrroles
Research by Gao et al. (2018) focused on the bromination of pyrroles, revealing that electrophilic bromination typically results in a mix of 4- and 5-brominated species, often favoring the 4-position. This study highlights the importance of substrate-controlled regioselective bromination in achieving desired brominated products (Gao et al., 2018).
Synthesis of Marine Natural Products
Wischang and Hartung (2011) demonstrated the synthesis of marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide, showcasing the utility of bromopyrroles in mimicking natural biosynthesis processes (Wischang & Hartung, 2011).
Tyrosine Kinase Inhibition
Rewcastle et al. (1998) explored the role of bromophenylamino pyridopyrimidines, such as PD 158780, in inhibiting the tyrosine kinase activity of epidermal growth factor receptors. This research is crucial for understanding the therapeutic potential of these compounds in targeting specific signal transduction enzymes (Rewcastle et al., 1998).
Anticonvulsant Enaminones
Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of various anticonvulsant enaminones, providing insights into their molecular interactions and potential therapeutic applications (Kubicki, Bassyouni & Codding, 2000).
HIV-1 Reverse Transcriptase Inhibition
Tamazyan et al. (2007) studied a compound structurally similar to 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, highlighting its potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, demonstrating the importance of brominated intermediates in medicinal chemistry (Ikemoto et al., 2005).
Novel Cyclization Modes
Lisowskaya, Alajarín, and Sánchez-Andrada (2006) investigated novel cyclization modes of brominated pyrrole derivatives, contributing to the advancement of organic synthesis techniques (Lisowskaya, Alajarín & Sánchez-Andrada, 2006).
Multikilogram-Scale Synthesis
Ennis et al. (1999) optimized a multikilogram-scale synthesis process involving brominated pyrrole intermediates, showcasing the scalability of such syntheses in industrial applications (Ennis et al., 1999).
Radical Cyclizations
Clark et al. (1999) demonstrated efficient room temperature copper(I) mediated 5-endo radical cyclizations, highlighting the versatility of brominated pyrrole compounds in organic synthesis (Clark et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-4-3-5-11(6-10)9-17(2)14(18)13-7-12(15)8-16-13/h3-8,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHCZLNYYKNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.